Home > Products > Building Blocks P9417 > 9-Deazaguanine
9-Deazaguanine - 65996-58-9

9-Deazaguanine

Catalog Number: EVT-1168561
CAS Number: 65996-58-9
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-Deazaguanine (also known as 2-amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one) is a purine analogue where the nitrogen atom at position 9 is replaced with a carbon atom. [, ] This substitution distinguishes it from guanine and impacts its biological activity. 9-Deazaguanine is a crucial molecule in scientific research due to its use as a:

  • Biochemical tool: 9-Deazaguanine is employed in various biochemical studies, including investigations into enzyme mechanisms and protein-ligand interactions. [, ]
  • Inhibitor: 9-Deazaguanine and its derivatives are explored as inhibitors of enzymes like purine nucleoside phosphorylase (PNP). [, , , ] This inhibitory potential makes it valuable in studying purine metabolism and exploring therapeutic applications in areas like immunosuppression. [, ]
  • Building block: 9-Deazaguanine serves as a building block for synthesizing modified nucleosides and oligonucleotides, finding applications in fields like nucleic acid research and drug development. [, , ]
Future Directions
  • Development of more potent and selective inhibitors: Research is focusing on designing 9-Deazaguanine derivatives with improved potency and selectivity for their target enzymes. This includes exploring different substituents, linkers, and modifications to optimize binding affinity and minimize off-target effects. [, ]
  • Improving pharmacokinetic properties: Efforts are being made to address challenges associated with the pharmacokinetic properties of 9-Deazaguanine derivatives, such as low membrane permeability and bioavailability. [] This includes exploring prodrug strategies and modifications to enhance drug delivery and efficacy.
  • Exploring new therapeutic applications: Research is extending beyond PNP inhibition, investigating the potential of 9-Deazaguanine derivatives in targeting other enzymes and pathways involved in various diseases. []
  • Expanding the understanding of molecular mechanisms: Further research is needed to fully elucidate the molecular mechanisms underlying the interactions of 9-Deazaguanine derivatives with their target enzymes and cellular pathways. This includes using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to provide a deeper understanding of binding modes and conformational changes. [, ]
Overview

9-Deazaguanine is a purine analog that lacks the nitrogen atom at the 9-position of guanine. This modification significantly alters its biochemical properties, making it a valuable compound in various scientific applications, particularly in the field of medicinal chemistry. 9-Deazaguanine has garnered attention for its role as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in purine metabolism.

Source

9-Deazaguanine can be synthesized from various starting materials through different synthetic routes. The compound has been studied extensively in academic research and pharmaceutical development, highlighting its potential therapeutic applications.

Classification

9-Deazaguanine is classified as a nucleobase analog and is part of the broader category of purine derivatives. It is often used in studies related to enzyme inhibition and drug design.

Synthesis Analysis

Methods

The synthesis of 9-deazaguanine can be accomplished through several methods, with notable approaches including:

  1. Sartorelli's Method: This method involves generating 9-deazaguanine through a series of reactions starting from 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one. The process includes protecting groups and subsequent reactions to yield 9-deazaguanine derivatives with varying degrees of methylation .
  2. Alternative Routes: Other synthetic routes have been developed, including those that utilize dialkylaminomalonates and aldehydes or ketones to form enamines, which are then converted into 9-deazaguanine .

Technical Details

The synthetic processes typically involve multiple steps, including protection and deprotection strategies, as well as various coupling reactions to achieve the desired compound efficiently.

Molecular Structure Analysis

Structure

The molecular structure of 9-deazaguanine is characterized by its purine base framework, which consists of two fused rings: a pyrimidine ring and an imidazole ring. The absence of the nitrogen atom at the 9-position distinguishes it from guanine.

Data

  • Molecular Formula: C5_5H6_6N4_4O
  • Molecular Weight: 138.13 g/mol
  • IUPAC Name: 2-amino-6-hydroxypurine
Chemical Reactions Analysis

Reactions

9-Deazaguanine participates in various chemical reactions primarily as a substrate or inhibitor in enzymatic processes. Its role as an inhibitor of purine nucleoside phosphorylase has been extensively studied.

Technical Details

The inhibition mechanism involves binding to the active site of the enzyme, preventing the conversion of purines into their respective nucleosides. Studies have shown that derivatives of 9-deazaguanine exhibit varying inhibition constants depending on their structural modifications .

Mechanism of Action

Process

The mechanism by which 9-deazaguanine exerts its effects primarily revolves around its ability to mimic natural substrates for purine nucleoside phosphorylase. Upon binding to the enzyme, it alters the enzyme's activity, leading to decreased levels of purines in cellular systems.

Data

Inhibition constants for various derivatives have been reported in the nanomolar range, indicating high potency against both calf spleen and human erythrocyte forms of purine nucleoside phosphorylase .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • pKa Values: Relevant for understanding its behavior in biological systems.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

  1. Enzyme Inhibition Studies: Used extensively to study the kinetics and mechanisms of purine nucleoside phosphorylase.
  2. Drug Development: Investigated as a potential therapeutic agent for conditions related to purine metabolism disorders.
  3. Biochemical Research: Serves as a tool for studying nucleobase metabolism and related pathways in cellular biology.
Chemical Identity and Physicochemical Properties of 9-Deazaguanine

Molecular Structure and Isomeric Variations

9-Deazaguanine (molecular formula C₆H₆N₄O, CAS RN 65996-58-9) is a synthetic purine analogue distinguished by the strategic replacement of the nitrogen atom at the 9-position of the guanine heterocycle with a carbon atom (Fig. 1) [1] [8]. This modification eliminates the N9 imino group (–N=), a critical hydrogen-bond acceptor in natural purines, while retaining the Watson-Crick edge functional groups: the exocyclic amino group (–NH₂ at C2) and the carbonyl group (–C=O at C6) [3] [9]. The planar structure comprises an imidazole ring fused to a pyrimidine ring, but the C9 substitution alters electron distribution across the conjugated system. This significantly reduces dipole moment magnitude (approximately 3.5 D) and alters directionality compared to guanine (~6.5 D), impacting electrostatic interactions within macromolecular binding sites [9].

Table 1: Key Molecular Features of 9-Deazaguanine vs. Guanine

Property9-DeazaguanineGuanine
Molecular FormulaC₆H₆N₄OC₅H₅N₅O
Molecular Weight (g/mol)150.14151.13
9-Position AtomCarbon (CH)Nitrogen (N)
Key Functional GroupsC6=O, C2-NH₂, N1-H, N3, N7C6=O, C2-NH₂, N1-H, N3, N7, N9
Dipole Moment (approx.)~3.5 D~6.5 D

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (typically in DMSO-d₆) reveals distinct proton environments. The N1 proton resonates significantly downfield (δ ~12.0–12.5 ppm), characteristic of a highly deshielded, hydrogen-bonding capable proton. The exocyclic C2-amino protons appear as a broadened singlet around δ ~6.8–7.2 ppm. Protons on the imidazole ring (H7 and H8) resonate between δ ~7.5–8.5 ppm, their precise positions sensitive to solvent and concentration [3] [8]. ¹³C NMR confirms the carbonyl carbon (C6) at δ ~160–165 ppm, while the C4 carbon, adjacent to N3, appears around δ ~150 ppm [3].

Infrared (IR) Spectroscopy:Ultraviolet Resonance Raman (UVRR) spectroscopy, particularly with 260 nm excitation, provides sensitive probes for tautomeric and protonation states [2]. Key vibrational modes include:

  • C=O Stretch: A strong band near 1680-1700 cm⁻¹.
  • Ring Stretching Modes: Complex bands between 1550-1650 cm⁻¹, sensitive to deuteration and pH changes.
  • N-H Deformations: Bands near 1600 cm⁻¹ and below 1500 cm⁻¹.Deuterium isotope shifts observed in UVRR spectra (e.g., shifts upon N-D exchange) are crucial for assigning vibrational modes involving N-H groups and distinguishing between tautomers [2].

Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 151.06 for the protonated molecular ion (C₆H₇N₄O⁺). Fragmentation patterns typically involve loss of HCN or NH₃ [8]. High-resolution mass spectrometry (e.g., FT-ICR) confirms the elemental composition (exact mass for C₆H₇N₄O⁺: 151.0612) [3].

Table 2: Key Spectroscopic Signatures of 9-Deazaguanine

TechniqueKey SignalsAssignment
¹H NMR (DMSO-d₆)δ 12.0-12.5 ppm (s, 1H)N1-H
δ ~6.8-7.2 ppm (br s, 2H)C2-NH₂
δ 7.5-8.5 ppm (m, 2H)H7, H8
¹³C NMR (DMSO-d₆)δ ~160-165 ppmC6 (Carbonyl)
δ ~150 ppmC4
IR (UVRR, 260 nm exc.)~1680-1700 cm⁻¹ν(C=O)
1550-1650 cm⁻¹ν(ring) modes
<1500 cm⁻¹δ(N-H), ring deformations
ESI-MSm/z 151.06 [M+H]⁺Protonated molecule (C₆H₇N₄O⁺)

Thermodynamic Stability and Tautomeric Equilibria

9-Deazaguanine exhibits a complex tautomeric landscape and pH-dependent protonation states, critically investigated using combined ultraviolet resonance Raman (UVRR) spectroscopy and density functional theory (DFT) calculations [2] [6]. Unlike guanine, where the canonical keto-N9H tautomer dominates overwhelmingly (>99.99%), 9-deazaguanine's tautomeric equilibrium is more nuanced due to the absence of the N9 atom and the altered electron distribution:

  • Physiological pH (~7.4): The predominant species exists as the N1-H keto tautomer (Fig. 2A), where the proton resides on N1 of the pyrimidine ring, and the C6 group is carbonyl (=O). This tautomer closely mimics the hydrogen-bonding pattern of canonical guanine [2]. Minor populations of other tautomers (e.g., N3-H) are computationally predicted to be significantly higher in energy (>4 kcal/mol less stable) [9].
  • Acidic Conditions (pH < 5): Protonation occurs preferentially at the N3 position of the pyrimidine ring (Fig. 2B), generating a cationic species. UVRR spectra, corroborated by isotopic shifts and DFT, confirm this site [2].
  • Alkaline Conditions (pH > 10): Deprotonation occurs at the N1 position (Fig. 2C), yielding an anionic species. Remarkably, the proton on N7 (imidazole ring) remains intact even under strong alkaline conditions (pH 12.5), highlighting its low acidity compared to N1 [2].

Computational studies (e.g., using wB97XD functional with solvation models like EC-RISM) predict the energy differences between the N1-H keto tautomer and potential enol or alternative keto (N3-H) forms to be substantial (>5 kcal/mol in aqueous solution), favoring the canonical N1-H keto form at equilibrium [6] [9]. The tautomeric constant (Kₜ) for the N1-H ⇌ N3-H equilibrium heavily favors N1-H.

Comparative Analysis with Natural Purine Bases

The C9-for-N substitution in 9-deazaguanine imparts distinct physicochemical properties compared to guanine and other natural purines:

  • Hydrogen-Bonding Capacity: The loss of the N9 hydrogen-bond acceptor profoundly alters recognition. While retaining the Watson-Crick face (C2-NH₂ donor, C6=O acceptor, N1-H donor), 9-deazaguanine cannot participate in Hoogsteen edge interactions involving N7 as a donor site (as N7-H is absent or much less acidic) or N9 as an acceptor site [3] [9]. This can disrupt interactions in G-quadruplexes or protein binding pockets reliant on N7/N9.
  • Tautomeric Stability: Guanine exists overwhelmingly (>99.99%) as the G(N9-H,O6) keto tautomer in water, with negligible populations of enol or other tautomers. In contrast, 9-deazaguanine's tautomeric equilibrium, while still favoring the N1-H keto form, involves minor tautomers at energies closer to the dominant form compared to guanine. Furthermore, its protonation (at N3) and deprotonation (at N1) pKₐ values differ significantly from guanine's (pKₐ ~9.2-9.6 for deprotonation of N1-H) [2] [6].
  • Electronic Structure and Dipole Moment: The C9 substitution reduces the overall dipole moment and alters its vector compared to guanine. This impacts electrostatic complementarity within enzyme active sites designed for natural purines, contributing to its efficacy as an inhibitor (e.g., of Purine Nucleoside Phosphorylase, PNP) [4] [7] [8].
  • Chemical Stability: The absence of N9 eliminates a major site for acid-catalyzed depurination, a common degradation pathway for natural guanosine in DNA/RNA under acidic conditions. This inherent stability makes 9-deazaguanine derivatives attractive for applications requiring robust chemical handles, such as chemically stabilized DNA barcodes [9].
  • Base Pairing Fidelity: When incorporated into oligonucleotides (as 9-deazaguanosine), the modified base can form canonical Watson-Crick pairs with cytosine. However, thermodynamic studies show that this pairing is generally less stable than the natural G:C pair due to altered stacking interactions and potentially subtle differences in hydrogen-bond geometry or strength resulting from the electronic perturbation [3]. It is also less prone to form mismatches involving minor tautomers compared to isoguanine or some Hachimoji bases [6] [9].

Table 3: Comparative Physicochemical Properties of 9-Deazaguanine and Guanine

Property9-DeazaguanineGuanineBiological Implication
9-Position AtomCarbon (CH)Nitrogen (N)Loss of key H-bond acceptor site (N9)
Dominant Tautomer (pH7)N1-H KetoN9-H KetoMimics Watson-Crick face; Altered minor tautomer pop.
pKₐ (Deprotonation)N1-H ~10+N1-H ~9.2-9.6Different anionic species stability
pKₐ (Protonation)N3 (Pyrimidine ring)N7 (Imidazole ring)Different cationic species, binding interactions
Dipole MomentReduced magnitude (~3.5 D), Altered directionLarger magnitude (~6.5 D)Reduced/complementary electrostatic interactions
Depurination SusceptibilityVery Low (No N-glycosidic bond at C9)High (Acid-labile N9-glycosidic bond)Enhanced chemical stability for harsh conditions
G-Quadruplex FormationCannot participateCan participate (via O6, N7, N9 Hoogsteen)Loss of structural role in G4 motifs

Properties

CAS Number

65996-58-9

Product Name

9-Deazaguanine

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)

InChI Key

FFYPRJYSJODFFD-UHFFFAOYSA-N

SMILES

C1=CNC2=C1N=C(NC2=O)N

Synonyms

2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one; NSC 344522;

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N

Isomeric SMILES

C1=CNC2=C1NC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.